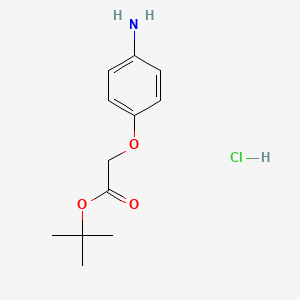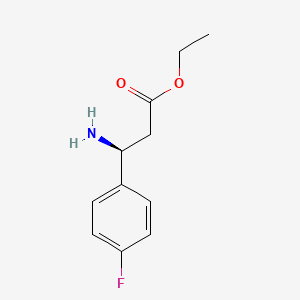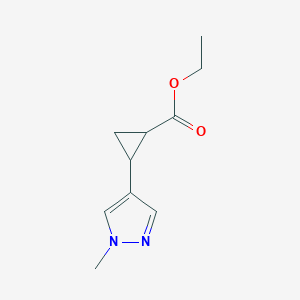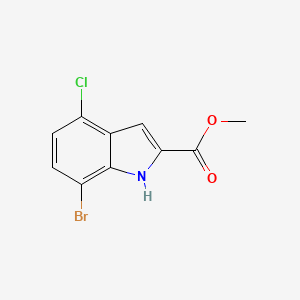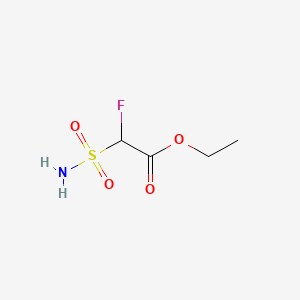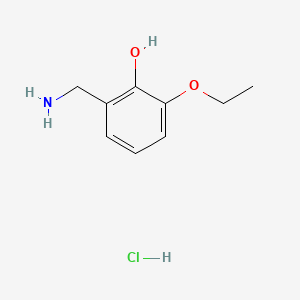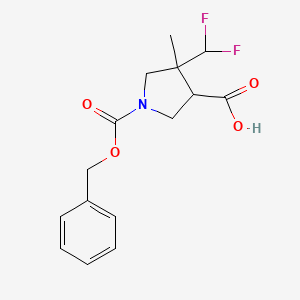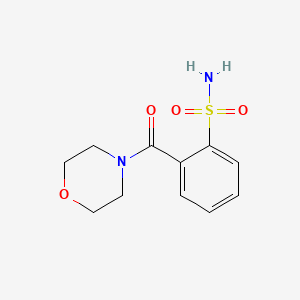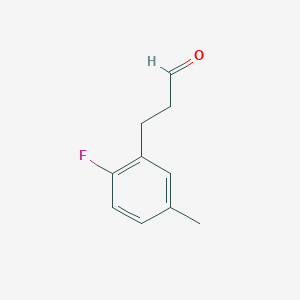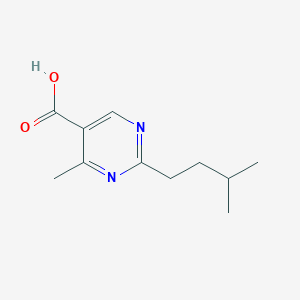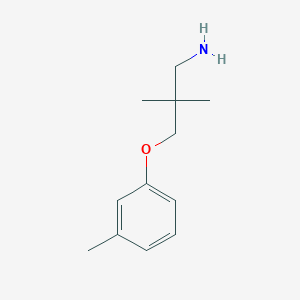
2,2-Dimethyl-3-(m-tolyloxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a phenoxy group attached to a propan-1-amine backbone, with two methyl groups at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine typically involves the reaction of 3-methylphenol with 2,2-dimethylpropanal in the presence of a base to form the corresponding ether. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of 2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the amine group to an alkyl group.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to alkylamines.
Substitution: Halogenated derivatives of the phenoxy group.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-dimethyl-3-phenoxypropan-1-amine: Lacks the methyl group on the phenoxy ring.
3-(3-methylphenoxy)propan-1-amine: Lacks the dimethyl substitution on the propan-1-amine backbone.
2,2-dimethyl-3-(4-methylphenoxy)propan-1-amine: Has the methyl group at the para position on the phenoxy ring.
Uniqueness
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and binding properties. This structural uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-10-5-4-6-11(7-10)14-9-12(2,3)8-13/h4-7H,8-9,13H2,1-3H3 |
InChI-Schlüssel |
CNFFLVPTVNSCEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(C)(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


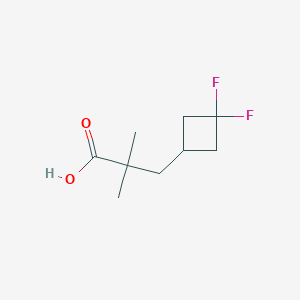
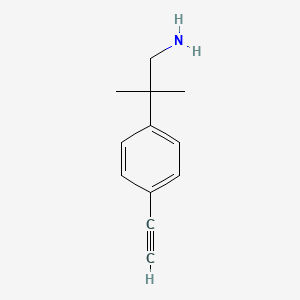
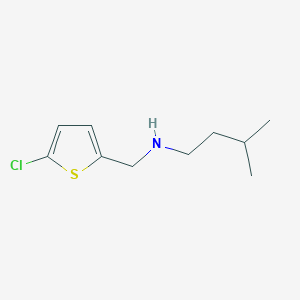
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B13519211.png)
